(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
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Overview
Description
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene: is a selective antagonist for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It has low affinity for the 5-hydroxytryptamine 1A receptors . This compound is primarily used in research settings to study its effects on the central nervous system, particularly in relation to depression and other neurological conditions .
Preparation Methods
The synthesis of (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through a series of organic reactions involving the formation of the indolo[1,7-bc][2,6]-naphthyridine core
Chemical Reactions Analysis
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of 5-hydroxytryptamine receptors.
Biology: It is used to investigate the role of 5-hydroxytryptamine receptors in various biological processes.
Medicine: It is studied for its potential therapeutic effects in treating depression and other neurological conditions.
Industry: While not widely used in industrial applications, it serves as a reference compound in the development of new pharmaceuticals targeting 5-hydroxytryptamine receptors .
Mechanism of Action
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene acts as a mixed antagonist for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, with a slight preference for the 5-hydroxytryptamine 2C receptor . It inhibits the binding of [3H]-mesulergine to 5-hydroxytryptamine 2C receptors with a pKD of 7.8 and inhibits 5-hydroxytryptamine 2B mediated responses in the rat fundus with a pKB of 7.34 . The molecular targets and pathways involved include the inhibition of serotonin receptor-mediated signaling, which can influence various neurological and physiological processes.
Comparison with Similar Compounds
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene is unique in its selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Similar compounds include:
Ketanserin: A selective 5-hydroxytryptamine 2A receptor antagonist.
Ritanserin: A selective 5-hydroxytryptamine 2A/2C receptor antagonist.
SB 204741: A selective 5-hydroxytryptamine 2B receptor antagonist . Compared to these compounds, this compound has a unique profile of receptor selectivity, making it a valuable tool for studying the specific roles of 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZZRDHJMOLTN-MRYVXRNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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